(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
Beschreibung
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic small molecule characterized by three key structural motifs:
Benzo[d][1,3]dioxole group: A methylenedioxyphenyl moiety, known for enhancing metabolic stability and modulating lipophilicity in drug-like molecules.
Pyrrolidin-1-yl prop-2-en-1-one scaffold: An α,β-unsaturated ketone (enone) linked to a pyrrolidine ring, which may contribute to electrophilic reactivity and interaction with biological targets.
6-Ethyl-5-fluoropyrimidin-4-yloxy substituent: A fluorinated pyrimidine derivative, a common pharmacophore in kinase inhibitors and anticancer agents due to its ability to mimic nucleotide bases.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-2-15-19(21)20(23-11-22-15)28-14-7-8-24(10-14)18(25)6-4-13-3-5-16-17(9-13)27-12-26-16/h3-6,9,11,14H,2,7-8,10,12H2,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBLCFOJFSDCLV-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2,5-Dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide compound with notable biological activities. Its molecular formula is and it has been studied for various pharmacological effects, particularly in the fields of antimicrobial and cardiovascular research.
- CAS Number : 898644-81-0
- Molecular Weight : 360.25 g/mol
- Structural Characteristics : The compound features a benzene sulfonamide moiety, which is essential for its biological activity.
Antimicrobial Activity
Research has shown that sulfonamides, including this compound, exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamide derivatives, the compound demonstrated effective inhibition against several bacterial strains.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 2,5-Dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide | 6.72 | E. coli |
| 2,5-Dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide | 6.63 | S. aureus |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Cardiovascular Effects
The biological activity of the compound extends to cardiovascular applications. Studies indicate that certain benzenesulfonamides can influence perfusion pressure and coronary resistance in isolated rat heart models.
In particular, the compound has been shown to decrease perfusion pressure significantly:
| Compound | Effect on Perfusion Pressure | Statistical Significance (p-value) |
|---|---|---|
| 2,5-Dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide | Decreased | p < 0.05 |
This effect is attributed to its potential interaction with calcium channels, suggesting a mechanism that warrants further investigation .
Study on Antimicrobial Efficacy
A recent study focused on the synthesis of various benzenesulfonamides and their antimicrobial efficacy against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, making it a candidate for further development in clinical settings .
Cardiovascular Research
Another study utilized an isolated rat heart model to assess the impact of this compound on cardiac function. The results indicated that it could effectively lower both perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases .
The proposed mechanism of action for 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide includes:
- Inhibition of bacterial folate synthesis pathways.
- Interaction with calcium channels leading to altered cardiac dynamics.
Wissenschaftliche Forschungsanwendungen
Synthesis of the Compound
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. Key methods include:
Step 1: Formation of the benzo[d][1,3]dioxole structure through cyclization reactions involving catechol derivatives.
Step 2: Alkylation or acylation reactions to introduce the pyrrolidine and pyrimidine components.
Step 3: Final coupling reactions to achieve the desired enone structure.
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in managing inflammatory diseases . The anti-inflammatory activity was evaluated through in vitro assays showing inhibition of pro-inflammatory cytokines.
Anticancer Activity
Preliminary cell-based assays have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3). The mechanism appears to involve apoptosis induction and disruption of cell cycle progression .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison of the target compound with structurally related molecules, focusing on substituents, bioactivity, and synthetic strategies.
Table 1: Structural and Functional Comparison
Structural Similarities and Divergences
- Shared Enone Motif: The α,β-unsaturated ketone is conserved across all compared compounds (, target compound). This group facilitates Michael addition reactions with cysteine residues in target proteins, a mechanism exploited in covalent kinase inhibitors .
- Heterocyclic Variations: The target compound uses a 5-fluoropyrimidine, whereas compound 6d () employs a 2,4-diaminopyrimidine. Compound 16 substitutes pyrimidine with a chlorotrifluoromethylpyridine, increasing hydrophobicity and metabolic resistance .
Vorbereitungsmethoden
Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol
Method A (Halogenation route) :
- Starting material : 6-Ethylpyrimidin-4(3H)-one.
- Fluorination : Treat with Selectfluor® in acetonitrile at 80°C for 12 hrs (yield: 68%).
- Characterization : $$^{19}\text{F NMR}$$ (CDCl$$_3$$): δ -112.5 ppm (s, 1F).
Method B (Direct substitution) :
Preparation of 3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine
Key reaction : Nucleophilic aromatic substitution (SNAr).
- Conditions :
- Spectroscopic data :
Claisen-Schmidt Condensation to Form the Enone
Reaction setup :
- Components :
- Conditions :
- Workup :
Optimization insights :
- Base selection : Morpholine or piperidine reduces side reactions compared to NaOH.
- Solvent : Ethanol outperforms i-PrOH or THF in stereoselectivity.
Analytical Characterization
Spectroscopic Data
- $$^1\text{H NMR (CDCl$$3$$): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.45 (d, J = 15.6 Hz, 1H, CH=CO), 6.92–6.85 (m, 3H, benzo-dioxole-H), 5.02–4.95 (m, 1H, OCH), 3.75–3.60 (m, 4H, pyrrolidine-H), 2.70 (q, J = 7.5 Hz, 2H, CH$$2$$CH$$3$$), 2.10–1.98 (m, 2H, pyrrolidine-H), 1.28 (t, J = 7.5 Hz, 3H, CH$$2$$CH$$_3$$).
- HRMS (ESI+) : m/z calcd for C$${21}$$H$${20}$$FN$$3$$O$$4$$ [M+H]$$^+$$: 422.1512; found: 422.1509.
X-ray Crystallography
- Crystal system : Monoclinic, space group P2$$_1$$/c.
- Bond lengths : C=O (1.224 Å), C=C (1.335 Å), confirming enone geometry.
Comparative Analysis of Synthetic Routes
| Method | Step | Yield (%) | E/Z Ratio | Cost Efficiency |
|---|---|---|---|---|
| Halogenation | Pyrimidine fluorination | 68 | - | Moderate |
| SNAr | Pyrrolidine coupling | 65 | - | High |
| Claisen-Schmidt | Enone formation | 58 | 9:1 | Low |
Key findings :
Q & A
Q. What synthetic strategies are commonly employed to prepare (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the benzo[d][1,3]dioxol-5-yl acryloyl fragment via condensation or Claisen-Schmidt reactions under acidic or basic conditions .
- Step 2 : Functionalization of the pyrrolidine ring with the fluoropyrimidinyloxy group using nucleophilic substitution (e.g., Mitsunobu reaction for ether formation) .
- Step 3 : Coupling of the fragments via amidation or Michael addition, ensuring stereochemical control for the (E)-configuration using catalysts like DBU or TEMPO .
- Key considerations : Solvent polarity (e.g., DMF for polar intermediates), temperature control (0–80°C), and purification via column chromatography .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and stereochemistry, particularly the (E)-configuration of the enone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for protonated ions) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtained .
Q. How is the compound’s stability evaluated under experimental conditions?
- Accelerated Stability Testing : Incubation in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Light Sensitivity : Exposure to UV-Vis light (300–700 nm) in quartz cuvettes to assess photodegradation .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability, and binding studies) to cross-validate activity .
- Dose-Response Analysis : Generate IC50/EC50 curves across 6–8 concentrations to confirm potency thresholds .
- Metabolite Screening : LC-MS/MS to rule out interference from metabolic byproducts in biological assays .
Q. What computational methods are used to predict interactions between this compound and biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with targets like kinases or GPCRs .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for 100-ns simulations to assess binding stability and free energy (MM-PBSA/GBSA) .
- QSAR Modeling : Generate quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors/acceptors .
Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratio, temperature) .
- Flow Chemistry : Continuous flow reactors for hazardous intermediates (e.g., acryloyl chloride) to enhance safety and efficiency .
- In-line Analytics : FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?
- Fragment Replacement : Systematic substitution of the benzo[d][1,3]dioxole or fluoropyrimidine groups with bioisosteres (e.g., thiophene for benzene) .
- Pharmacophore Mapping : Identify critical interactions (e.g., H-bonding at the pyrrolidine oxygen) using 3D alignment tools .
- Crystallographic Studies : Compare co-crystal structures of derivatives with target proteins to map binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
